

An In-depth Technical Guide to Ligstroside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligstroside, a prominent secoiridoid glycoside found in high concentrations in olive tree products, particularly the leaves and fruit of Olea europaea, has garnered significant attention within the scientific community. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of ligstroside. It details experimental protocols for its extraction and analysis, and elucidates the molecular signaling pathways through which it exerts its biological effects. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

Ligstroside is chemically identified as the methyl ester of 3,4-dihydro-2H-pyran-5-carboxylic acid, substituted at various positions.[1] Specifically, it is a secoiridoid glycoside where the anomeric hydroxy group at position 2 is converted into its beta-D-glucoside, and the carboxymethyl substituent's carboxylic acid moiety is converted to the corresponding 4-hydroxyphenethyl ester.[1]

Table 1: Chemical Identifiers for Ligstroside



Identifier	Value	Reference
IUPAC Name	methyl (4S,5E,6S)-5- ethylidene-4-[2-[2-(4- hydroxyphenyl)ethoxy]-2- oxoethyl]-6- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 4H-pyran-3-carboxylate	[1]
Molecular Formula	C25H32O12	[1][2]
Molecular Weight	524.51 g/mol	
CAS Number	35897-92-8	[1][2]
SMILES	C/C=C/1[C@@H] (C(=CO[C@H]10[C@H]2 INVALID-LINK CO)0)0">C@@H0)C(=0)0C) CC(=0)0CCC3=CC=C(C=C3) 0	[3]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of **ligstroside** are crucial for its isolation, characterization, and formulation in potential therapeutic applications.

Table 2: Physicochemical Properties of Ligstroside

Property	Value	Reference
Appearance	Lyophilized powder	
Solubility	Soluble in DMSO (≥10 mg/mL), Methanol (≥10 mg/mL)	



Table 3: Spectroscopic Data for Ligstroside

Spectroscopic Technique	Characteristic Data	Reference
UV-Vis Spectroscopy	The UV spectrum of ligstroside derivatives typically shows absorption maxima around 240 nm and 280 nm.	[4]
Infrared (IR) Spectroscopy	Key functional groups expected in the IR spectrum include O-H stretching (broad, ~3400 cm ⁻¹), C-H stretching (~2900 cm ⁻¹), C=O stretching (ester, ~1730 cm ⁻¹), C=C stretching (~1650 cm ⁻¹), and C-O stretching (~1000-1300 cm ⁻¹).	[5]
¹ H NMR Spectroscopy	Characteristic proton signals are expected for the ethylidene group, the pyran ring, the glucose moiety, and the 4-hydroxyphenethyl ester moiety.	
¹³ C NMR Spectroscopy	Characteristic carbon signals are expected for the carbonyl carbons of the ester and carboxylic acid groups, the olefinic carbons of the pyran ring and ethylidene group, the carbons of the glucose unit, and the aromatic carbons of the 4-hydroxyphenethyl ester.	

Biological Activities and Signaling Pathways

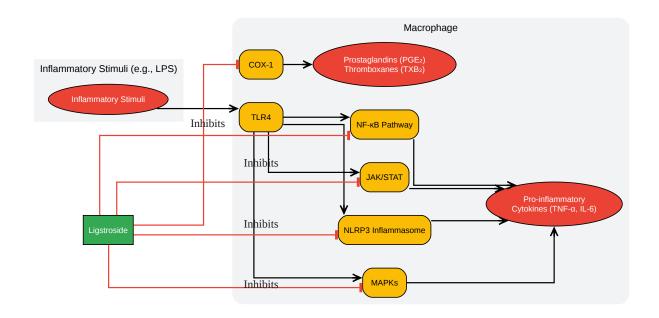
Ligstroside and its aglycone exhibit significant anti-inflammatory and antioxidant activities by modulating key cellular signaling pathways.



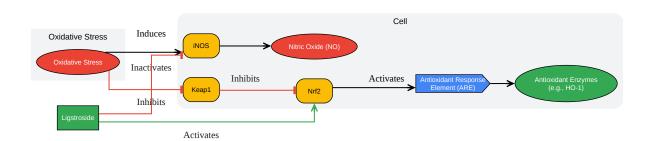
Anti-inflammatory Activity

Ligstroside's anti-inflammatory effects are mediated through the inhibition of several proinflammatory pathways. Its aglycone has been shown to suppress the activation of MAPKs, JAK/STAT, and NF-κB signaling pathways.[6][7] Furthermore, it inhibits the NLRP3 inflammasome, a key component of the innate immune response.[6][7] A significant aspect of its anti-inflammatory action is the inhibition of the COX-1 enzyme, leading to a reduction in the production of prostaglandins like PGE₂ and thromboxanes like TXB₂.

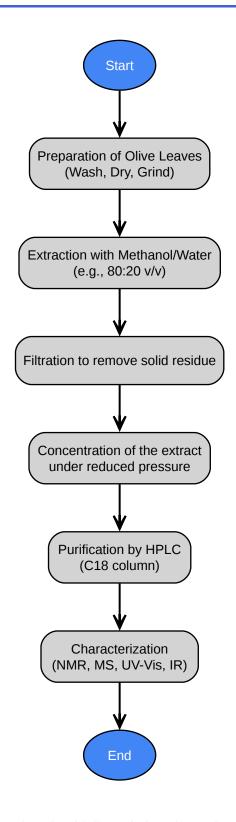




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- To cite this document: BenchChem. [An In-depth Technical Guide to Ligstroside: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675382#ligstroside-chemical-structure-and-properties]

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